Methyl 2-Hydroxy-2-methoxyacetate

Catalog No.
S1487415
CAS No.
19757-97-2
M.F
C4H8O4
M. Wt
120.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-Hydroxy-2-methoxyacetate

CAS Number

19757-97-2

Product Name

Methyl 2-Hydroxy-2-methoxyacetate

IUPAC Name

methyl 2-hydroxy-2-methoxyacetate

Molecular Formula

C4H8O4

Molecular Weight

120.1 g/mol

InChI

InChI=1S/C4H8O4/c1-7-3(5)4(6)8-2/h3,5H,1-2H3

InChI Key

OVJJVYHDJVQFSF-UHFFFAOYSA-N

SMILES

COC(C(=O)OC)O

Canonical SMILES

COC(C(=O)OC)O

Proteomics research:

M2HM is used as a ubiquitination inhibitor. Ubiquitination is a cellular process that regulates protein degradation. By inhibiting this process, M2HM can help researchers study the stability and function of various proteins. This is particularly useful in understanding protein involvement in diseases and developing new therapeutic strategies. [Source: Santa Cruz Biotechnology - ]

Pharmaceutical testing:

M2HM serves as a reference standard in pharmaceutical testing. Reference standards are well-characterized materials used to compare and calibrate analytical instruments, ensuring the accuracy and reliability of test results. This is crucial for ensuring the safety and efficacy of new drugs during development and production. [Source: Biosynth - ]

Methyl 2-Hydroxy-2-methoxyacetate is an organic compound with the molecular formula C4H8O4 and a molecular weight of 120.1 g/mol. It is classified as an ester, specifically a methyl ester of 2-hydroxy-2-methoxyacetic acid. This compound appears as a colorless liquid with a sweet taste and is soluble in water, making it useful in various applications . The structure of Methyl 2-Hydroxy-2-methoxyacetate features both ester and ether functional groups, which contribute to its chemical properties and reactivity.

  • Esterification: It can react with alcohols to form new esters.
  • Hydrolysis: In the presence of water and acid or base, it can hydrolyze to yield 2-hydroxy-2-methoxyacetic acid and methanol.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly when reacted with nucleophiles such as amines or phosphines .

These reactions highlight the compound's versatility in organic synthesis.

Methyl 2-Hydroxy-2-methoxyacetate can be synthesized through several methods:

  • Esterification Reaction: Reacting 2-hydroxy-2-methoxyacetic acid with methanol in the presence of an acid catalyst.
  • Transesterification: Using a different alcohol in place of methanol to produce various esters.
  • Reaction with Nucleophiles: It can also be synthesized by reacting suitable nucleophiles with acylating agents derived from the compound itself .

These methods allow for flexibility in synthesizing this compound for research or industrial purposes.

Interaction studies involving Methyl 2-Hydroxy-2-methoxyacetate primarily focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can react effectively with amines to form amides or other derivatives, which may possess enhanced biological activities. Additionally, studies on its interactions with enzymes have shown potential for use in biocatalysis .

Methyl 2-Hydroxy-2-methoxyacetate shares similarities with other compounds that contain hydroxyl and methoxy groups. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Methyl AcetateC3H6O2Simple ester, widely used solvent
Ethyl 2-Hydroxy-2-methoxyacetateC5H10O4Longer carbon chain, different properties
Methyl 3-HydroxybutyrateC4H8O3Contains a hydroxyl group on a different carbon
Methyl 4-HydroxybenzoateC8H8O3Aromatic compound, used as a preservative

Methyl 2-Hydroxy-2-methoxyacetate is unique due to its specific combination of functional groups and its applications in both organic synthesis and flavoring, distinguishing it from simpler esters or those without the methoxy group.

Catalytic Oxidation Pathways

Catalytic oxidation of methyl glycolate or related precursors is a primary route for synthesizing methyl 2-hydroxy-2-methoxyacetate. A Chinese patent (CN102690199A) details a method using formic acid and methylal (dimethoxymethane) under high-pressure conditions (1–3 MPa) with acid catalysts such as p-toluenesulfonic acid or stannous chloride. At 120–160°C, this reaction achieves yields up to 85%. The mechanism involves acid-catalyzed condensation, where methylal acts as both a reactant and solvent.

Recent advancements in aerobic oxidation leverage α-Fe₂O₃ catalysts with hydroxyl-deficient surfaces, which reduce activation energy to 88.6 kJ/mol and achieve 93.5% yield under optimized conditions. This method avoids over-oxidation to carbon dioxide, a common issue in traditional routes.

Selective Dehydrogenation Reactions

Selective dehydrogenation of methyl glycolate to methyl glyoxylate, followed by hemiacetal formation, is another viable pathway. The patent CN107445830B describes a heterogeneous catalyst system comprising molybdenum-vanadium oxides and transition metals (e.g., Cu, Pd). At 50–180°C, this system achieves 92% yield by leveraging nitrogen oxides (NOₓ) as co-oxidants to prevent excessive oxidation. Isotopic labeling studies confirm that lattice oxygen in α-Fe₂O₃ participates directly in the dehydrogenation process, following a Mars-van Krevelen mechanism.

Heterogeneous Catalysis Systems

Heterogeneous catalysts dominate industrial applications due to their reusability and ease of separation. The CN113105328A patent reports Au, Pd, or Pt nanoparticles supported on TiO₂ or SiO₂, which enable selective oxidation at mild temperatures (60–100°C) with 90–92% selectivity. Key challenges include catalyst sintering and coke formation, which are mitigated through carrier modifications (e.g., ZrO₂ doping).

Table 1: Comparison of Catalytic Systems

Catalyst SystemTemperature (°C)Pressure (MPa)Yield (%)Selectivity (%)Source
p-Toluenesulfonic acid120–1601–38595
α-Fe₂O₃ (hydroxyl-deficient)220Ambient93.592
Au/TiO₂800.5–27090

Biocatalytic Approaches in Glyoxylate Metabolism

Biocatalysis offers an eco-friendly alternative to traditional methods. Glycolate oxidase (GO) from Chlamydomonas reinhardtii has been engineered for enhanced activity toward methyl glycolate. Fusion with glutathione thioltransferase (GST) improves solubility, and semi-rational design (Y27S/V111G/V212R mutations) increases catalytic efficiency (kₐₜ/Kₘ = 29.2 s⁻¹·mM⁻¹). Coupled with catalase to decompose H₂O₂ byproducts, this system achieves 93.5% conversion of 300 mM substrate.

Industrial-Scale Production Challenges

Industrial production faces hurdles such as:

  • Catalyst Deactivation: Sintering and coking in high-temperature oxidative environments.
  • Product Separation: Methyl glyoxylate’s volatility complicates distillation, necessitating advanced extraction techniques.
  • Scalability: Biocatalytic systems require costly enzyme immobilization and sterile conditions.
  • Byproduct Management: Over-oxidation to glyoxylic acid or CO₂ reduces yields, demanding precise control of O₂/N₂ ratios.

Glyoxylate-Derived Intermediates

Methyl 2-hydroxy-2-methoxyacetate serves as a masked form of glyoxylic acid, a pivotal C₂ synthon in organic chemistry. Under controlled hydrolysis conditions, the compound undergoes cleavage to release glyoxylic acid, a reaction exploited in continuous industrial processes. For example, patent US5068417A details a method where alkyl glyoxylate hemiacetals like methyl glyoxylate methyl-hemiacetal are hydrolyzed using steam in a reactor cascade to produce high-purity glyoxylic acid solutions [4]. This process avoids thermal degradation by maintaining a mass ratio of 1:1.2–1.35 (hemiacetal to steam), ensuring efficient conversion while minimizing side reactions such as oxalic acid formation [4].

The compound’s stability under inert storage conditions (nitrogen/argon at 2–8°C) makes it preferable to glyoxylic acid in scenarios requiring controlled reactivity [1]. In enzymatic applications, fusion enzymes like VsHGB-GSG-SoGOXmut-GGGGS-HpCAT have been engineered to oxidize methyl glycolate to methyl glyoxylate, achieving 95.3% yields under optimized conditions [5]. While this study focuses on methyl glycolate, analogous strategies could apply to methyl 2-hydroxy-2-methoxyacetate given structural similarities.

Heterocyclic Synthesis Reactions

The dual functionality of methyl 2-hydroxy-2-methoxyacetate enables its use in constructing oxygen- and nitrogen-containing heterocycles. In one approach, the hydroxyl group participates in intramolecular cyclization reactions with electrophilic carbons. For instance, treatment with primary amines under acidic conditions can yield morpholine or piperazine derivatives, though specific examples require extrapolation from related glyoxylate chemistry [6].

A patent detailing the oxidation of organoglycolate esters highlights the potential of such compounds in forming heterocyclic photoinitiators [6]. While the patent emphasizes phenyl glyoxylate esters, the methoxy and hydroxyl groups in methyl 2-hydroxy-2-methoxyacetate could similarly stabilize transition states in cycloaddition or ring-closing metathesis reactions. Experimental data on these applications remain limited in publicly available literature, suggesting an area ripe for further investigation.

Nucleophilic Addition Mechanisms

The electron-deficient carbonyl group in methyl 2-hydroxy-2-methoxyacetate renders it susceptible to nucleophilic attack, a property leveraged in C–C bond-forming reactions. Grignard reagents, for example, add to the carbonyl carbon, producing tertiary alcohols that can be further functionalized. This reactivity is exemplified in synthetic routes to α-hydroxy esters, where the methoxy group acts as a directing moiety.

Phase-transfer catalysis (PTC) enhances these reactions by facilitating interactions between hydrophilic nucleophiles and hydrophobic reactants. Patent EP0140454A2 describes the use of quaternary ammonium salts (e.g., benzyl trimethylammonium chloride) to mediate the oxidation of organoglycolate esters to glyoxylates [6]. Applied to methyl 2-hydroxy-2-methoxyacetate, PTC could enable efficient alkylation or arylation at the α-position, though specific studies are not documented in the reviewed sources.

α-Amino Acid Precursor Synthesis

Methyl 2-hydroxy-2-methoxyacetate’s structural resemblance to α-keto acids positions it as a precursor to non-proteinogenic amino acids. Through reductive amination, the carbonyl group can be converted to an amine, yielding derivatives such as 2-methoxy-2-hydroxyacetamide. Subsequent hydrolysis of the ester and amide groups would generate α-amino acids with methoxy side chains, though this pathway requires validation through targeted synthesis studies.

Indirect evidence comes from the use of glyoxylic acid (derivable from methyl 2-hydroxy-2-methoxyacetate) in Strecker and Ugi reactions [4]. These multi-component reactions assemble α-amino acids from aldehydes, amines, and cyanides, suggesting that the methoxy variant could introduce steric or electronic modifications to tailor amino acid properties.

Pharmaceutical Intermediate Production

The compound’s most validated application lies in pharmaceutical synthesis. BIOZOL identifies it as a reagent for preparing Bryostatin 1 derivatives, macrocyclic lactones investigated as protein kinase C (PKC) inhibitors in oncology [2]. Bryostatin’s complex structure demands precise control over stereochemistry, a challenge addressed by using methyl 2-hydroxy-2-methoxyacetate as a chiral building block.

Additionally, glyoxylic acid produced from this ester is a starting material for anticoagulants, antibiotics, and fragrances [4]. For example, 4-hydroxyphenylglycine, a side chain in the antibiotic amoxicillin, can be synthesized via glyoxylic acid intermediates. The ester’s role in such processes underscores its industrial relevance, though proprietary synthetic routes limit detailed public disclosures.

XLogP3

-0.6

General Manufacturing Information

Acetic acid, 2-hydroxy-2-methoxy-, methyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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